molecular formula C10H7F4N B1449301 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile CAS No. 1373920-75-2

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1449301
CAS No.: 1373920-75-2
M. Wt: 217.16 g/mol
InChI Key: YKXAXCYASRRQID-UHFFFAOYSA-N
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Description

“4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is a laboratory chemical . It is used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative, which is a novel n-type organic semiconductor .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H7F4N . The InChI code is 1S/C10H7F4N/c1-6-4-7(2-3-15)5-8(9(6)11)10(12,13)14/h4-5H,2H2,1H3 .

Scientific Research Applications

Unusual Reactivity and Trimeric Compound Formation

A study by Stazi et al. (2010) focused on the unexpected reactivity of a closely related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which underwent a reaction leading to the loss of three fluorine atoms. This reactivity resulted in the formation of a trimeric compound, characterized by NMR and MS/MS, providing insights into potential pathways for synthesizing novel trifluoromethylated compounds (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).

Synthesis of Trifluoromethylated Analogues

Sukach et al. (2015) described the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds were synthesized through a Michael-like 1,4-conjugate hydrocyanation and could serve as precursors for the development of new medicinal compounds with enhanced biological activity (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).

Electrochemical Fluorination

The electrochemical fluorination of various aromatic compounds has been explored, with phenylacetonitrile undergoing transformation into a trifluoromethyl group. This process offers a route for the selective fluorination of aromatic compounds, potentially useful in synthesizing agrochemicals and pharmaceuticals (Shainyan & Danilevich, 2006).

Radiochemical Synthesis

In the field of nuclear medicine, Chaly and Diksic (1986) reported a high-yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination. This work demonstrates the application of fluorinated phenylacetonitriles in the synthesis of radiopharmaceuticals for diagnostic imaging (Chaly & Diksic, 1986).

Safety and Hazards

“4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)5-8(9(6)11)10(12,13)14/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXAXCYASRRQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190000
Record name Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-75-2
Record name Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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